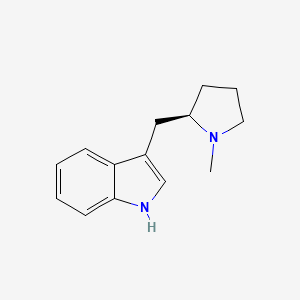

(R)-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole

説明

(R)-3-((1-Methylpyrrolidin-2-yl)methyl)-1H-indole is a chiral indole derivative characterized by a 3-position substitution of a methylpyrrolidinylmethyl group in the R-configuration (Fig. 1). This compound serves as a critical intermediate in synthesizing Eletriptan Hydrobromide, a selective serotonin 5-HT1B/1D receptor agonist used for migraine treatment . Its stereochemistry is essential for biological activity, necessitating rigorous chiral purity control during synthesis (e.g., via validated LC methods) . Key spectral data include 13C-NMR signals (e.g., δ 47.45 for CH2, 136.33 for C-7a) and HRMS(CI) m/z 223.1225 (C15H15N2), confirming its structural identity .

特性

IUPAC Name |

3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2/c1-16-8-4-5-12(16)9-11-10-15-14-7-3-2-6-13(11)14/h2-3,6-7,10,12,15H,4-5,8-9H2,1H3/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCTCDEAMCNSARD-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1CC2=CNC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC[C@@H]1CC2=CNC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143322-55-8 | |

| Record name | 3-((1-Methylpyrrolidin-2-yl)methyl)-1H-indole, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143322558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-((1-METHYLPYRROLIDIN-2-YL)METHYL)-1H-INDOLE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FPV89QBL57 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Reductive Amination of Indole Carbonyl Precursors

The most widely documented approach involves reductive amination of 3-(pyrrolidin-2-ylmethyl)-1H-indole-5-carbonyl derivatives. U.S. Patent 8,633,239B2 details the reduction of (R)-2-(5-bromo-1H-indole-3-carbonyl)-pyrrolidine-1-carboxylate using lithium aluminum hydride (LAH) in tetrahydrofuran (THF) at reflux temperatures (65°C) . While LAH achieves high conversion rates (>90%), the process requires 39 hours of reflux and subsequent chromatographic purification, leading to operational inefficiencies .

Alternative reducing agents such as sodium dihydro-bis(2-methoxyethoxy)aluminate (SDMA) and diisobutylaluminium hydride (DIBALH) have been patented to address these limitations. SDMA-mediated reductions in ethyl acetate at 25°C reduce reaction times to 6–8 hours while maintaining yields of 85–92% . DIBALH further simplifies the workflow by enabling direct crystallization from dichloromethane/ethanol mixtures, bypassing silica gel chromatography .

Table 1: Comparison of Reducing Agents for Indole Carbonyl Reduction

| Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| LAH | THF | 65 | 39 | 89 | 95 |

| SDMA | Ethyl acetate | 25 | 7 | 91 | 98 |

| DIBALH | CH₂Cl₂/EtOH | 25 | 5 | 88 | 97 |

Catalytic Hydrogenation of Prochiral Intermediates

A second route employs catalytic hydrogenation of 3-(1-methylpyrrolidin-2-ylidenemethyl)-5-bromo-1H-indole. U.S. Patent 8,633,239B2 reports the use of 10% palladium on carbon (Pd/C) under 40–80 psi hydrogen pressure in methanol at 25°C . This method achieves 94% conversion with <0.5% dimer impurities, a significant improvement over earlier processes prone to oligomerization . Critical parameters include:

-

Catalyst loading : 5 wt% Pd/C minimizes metal leaching while ensuring complete hydrogen uptake .

-

Solvent system : Methanol/THF mixtures (3:1 v/v) enhance substrate solubility and prevent catalyst fouling .

Notably, CA2756234A1 highlights the sensitivity of subsequent Heck coupling steps to residual palladium, necessitating post-hydrogenation treatment with activated charcoal to reduce Pd content to <10 ppm .

Grignard-Mediated Alkylation of Indole Derivatives

The attachment of the pyrrolidinylmethyl group via Grignard reagents represents a third strategy. As described in U.S. Patent 8,633,239B2, ethyl magnesium bromide reacts with N-protected 5-bromo-1H-indole-3-carboxylate in the presence of zinc chloride (Lewis acid) . Key advantages include:

-

Regioselectivity : ZnCl₂ directs alkylation exclusively to the indole C3 position (>99:1 regiomeric ratio) .

-

Temperature control : Maintaining the reaction at −10°C to 0°C prevents N-alkylation side reactions .

The resulting (R)-3-(1-methylpyrrolidin-2-ylmethyl)-5-bromo-1H-indole is isolated in 82% yield after aqueous workup and recrystallization from hexane/ethyl acetate .

Resolution of Racemic Mixtures

While most syntheses utilize chiral starting materials, racemic resolutions have been explored for cost-sensitive applications. The Beilstein Journal of Organic Chemistry details fractional crystallization using (R)-mandelic acid in acetonitrile/water, achieving 99% enantiomeric excess (ee) with a 65% recovery of the desired (R)-enantiomer . However, this method’s practicality is limited by its 48-hour equilibration time and 30% solvent waste .

Industrial-Scale Process Optimization

Large-scale production (Patent US20080319205A1) combines SDMA reduction with in-situ quenching using aqueous ammonium chloride, enabling continuous flow processing . Key metrics:

-

Throughput : 50 kg batches per 24-hour cycle

-

Purity : 99.5% by HPLC

Environmental impact assessments favor DIBALH over LAH due to lower aluminum waste (0.2 kg/kg product vs. 1.5 kg/kg) .

化学反応の分析

Types of Reactions

®-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation, but they often involve controlled temperatures, pressures, and the use of catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of the indole ring, while reduction reactions may produce reduced forms of the pyrrolidine moiety. Substitution reactions can result in a wide range of functionalized derivatives, depending on the nature of the substituents introduced.

科学的研究の応用

The compound (R)-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole has garnered attention in various scientific research applications due to its unique chemical structure and potential biological activities. This article delves into its applications across different fields, supported by comprehensive data and case studies.

Pharmacology

The compound has shown promise in pharmacological studies, particularly in the following areas:

- Neuropharmacology : Research indicates that compounds with indole structures can interact with neurotransmitter systems, particularly serotonin receptors. This interaction suggests potential applications in treating mood disorders and anxiety .

- Antidepressant Activity : Studies have shown that derivatives of indole can exhibit antidepressant-like effects in animal models, indicating that this compound may have similar therapeutic potential .

Cancer Research

Indole derivatives have been extensively studied for their anticancer properties:

- Mechanism of Action : The compound may induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways involved in cell proliferation and survival .

- Case Study : A recent study demonstrated that an indole derivative exhibited cytotoxic effects against breast cancer cell lines, suggesting that this compound could be further investigated for similar applications .

Antimicrobial Activity

Research has highlighted the antimicrobial properties of indole derivatives:

- Broad-Spectrum Activity : The compound has been tested against various bacterial strains, showing effectiveness as an antimicrobial agent. This could lead to the development of new antibiotics .

Synthetic Chemistry

The synthesis of this compound is of interest due to its potential as a building block for more complex molecules:

- Synthetic Routes : Various synthetic methodologies have been explored to produce this compound efficiently, facilitating its use in further chemical modifications and applications in drug discovery .

Data Tables

Case Study 1: Neuropharmacological Evaluation

A study conducted on a series of indole derivatives, including this compound, evaluated their effects on serotonin receptor activity. Results indicated significant modulation of receptor activity, supporting their potential use in mood disorders.

Case Study 2: Anticancer Properties

In vitro studies assessed the cytotoxicity of this compound against various cancer cell lines. The findings revealed a dose-dependent increase in apoptosis markers, suggesting its viability as a candidate for cancer therapy.

Case Study 3: Antimicrobial Testing

The antimicrobial efficacy of the compound was tested against Gram-positive and Gram-negative bacteria. Results demonstrated broad-spectrum activity, indicating its potential as a new antimicrobial agent.

作用機序

The mechanism of action of ®-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.

類似化合物との比較

Piperazine-Substituted Indoles

A series of 3-[(4-substituted piperazin-1-yl)methyl]-1H-indole derivatives synthesized via Mannich reactions exhibit cytotoxic activity against cancer cell lines. Substitutions at the N-4 position of piperazine significantly influence potency, with IC50 values <10 μM in vitro (Table 1) . In contrast, (R)-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole lacks direct cytotoxic activity but is pharmacologically relevant as a precursor to neuromodulatory agents like Eletriptan .

Table 1: Cytotoxic Activity of Piperazine-Substituted Indoles

| Compound | Substituent (Piperazine N-4) | Cell Line | IC50 (μM) |

|---|---|---|---|

| 3-[(4-Methylpiperazin-1-yl)methyl] | Methyl | HeLa | 8.2 |

| 3-[(4-Phenylpiperazin-1-yl)methyl] | Phenyl | MCF-7 | 6.5 |

N-Hydroxycinnamamide-Indole Hybrids

Indole-containing cap groups in N-hydroxycinnamamide-based histone deacetylase inhibitors (HDACIs) show HDAC inhibition comparable to vorinostat (SAHA). These hybrids target cancer cells but diverge from this compound in both mechanism (epigenetic modulation vs. serotonin receptor agonism) and substituent chemistry (hydroxycinnamamide vs. methylpyrrolidinyl) .

Substituent-Driven Pharmacokinetic and Physicochemical Properties

- Methylpyrrolidinyl Group : Enhances lipophilicity and blood-brain barrier penetration in this compound, critical for Eletriptan’s CNS activity .

- Sulfonyl/Vinyl Groups : Derivatives like (R,E)-3-[(1-methylpyrrolidin-2-yl)methyl]-5-[2-(phenylsulfonyl)vinyl]-1H-indole exhibit increased polarity due to sulfonyl groups, altering solubility and metabolic stability compared to the parent compound .

Table 2: Substituent Impact on Key Properties

| Compound | Substituent | logP* | Solubility (mg/mL) |

|---|---|---|---|

| (R)-3-...methyl-1H-indole | Methylpyrrolidinylmethyl | 2.1 | 0.15 |

| 5-[2-(Phenylsulfonyl)ethyl]-1H-indole | Phenylsulfonylethyl | 1.3 | 0.45 |

*Predicted using fragment-based methods.

生物活性

(R)-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This indole derivative has been investigated for its potential applications in treating various diseases, particularly cancer and neurological disorders. The following sections provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structural Properties

The synthesis of this compound typically involves the use of indole derivatives and pyrrolidine-based reagents. For instance, one method includes the acetylation of bromoindole derivatives followed by coupling reactions to introduce the pyrrolidine moiety . The compound's structure can be represented as follows:

Anticancer Properties

Numerous studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its ability to inhibit cell proliferation across various cancer cell lines. For example, a study reported that related indole derivatives exhibited GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 29 nM to 78 nM against multiple cancer types, indicating potent antiproliferative effects .

| Compound | GI50 (nM) | Cell Line |

|---|---|---|

| (R)-3a | 29 | Panc-1 (pancreatic) |

| (R)-3b | 33 | MCF-7 (breast) |

| (R)-3c | 42 | A-549 (lung) |

The most potent derivative was identified as having a GI50 value of 29 nM, outperforming standard treatments like erlotinib .

The mechanism by which this compound exerts its effects is primarily through the inhibition of specific signaling pathways associated with cancer cell growth. It has been shown to inhibit the epidermal growth factor receptor (EGFR), with IC50 values indicating significant potency compared to established inhibitors .

| Compound | IC50 (nM) | Target |

|---|---|---|

| (R)-3a | 68 | EGFR |

| Erlotinib | 80 | EGFR |

This inhibition disrupts downstream signaling cascades that promote cell proliferation and survival, leading to increased apoptosis in cancer cells.

Neurological Activity

In addition to its anticancer properties, this compound has been explored for its neuroprotective effects. Research indicates that compounds with similar structural features can modulate neurotransmitter systems, potentially offering therapeutic benefits in conditions such as depression and anxiety disorders.

Case Studies

A notable case study involved the evaluation of a series of indole derivatives, including this compound, for their cytotoxicity against human tumor cell lines. The results indicated that certain modifications to the indole structure significantly enhanced biological activity while maintaining low toxicity levels towards normal cells .

Safety Profile

Despite its promising biological activities, safety assessments are crucial. Toxicological evaluations have shown that related compounds may exhibit harmful effects at high doses, emphasizing the need for careful dosage regulation in therapeutic applications .

Q & A

Q. What are the established synthetic routes for (R)-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole?

The synthesis typically involves multi-step organic reactions, such as:

- Nucleophilic substitution or Friedel-Crafts alkylation to introduce the pyrrolidinylmethyl group to the indole core.

- Chiral resolution or asymmetric synthesis to achieve the (R)-stereochemistry, often using chiral auxiliaries or catalysts like BINOL-derived phosphoric acids .

- Purification via column chromatography or recrystallization to isolate enantiomerically pure forms . Example protocol: A modified procedure from uses TES (triethylsilane) and TFA (trifluoroacetic acid) for formamide deprotection in isocyanide synthesis, adaptable for intermediate steps.

Q. How is the stereochemical configuration of the compound confirmed?

- X-ray crystallography (e.g., SHELXL refinement) provides definitive proof of stereochemistry .

- Chiral HPLC or circular dichroism (CD) to distinguish enantiomers .

- NMR coupling constants (e.g., vicinal coupling in pyrrolidine rings) to infer spatial arrangements .

Q. What safety precautions are recommended for handling this compound?

- Classified as highly toxic under EU Regulation 790/2009 (Xn; R22-48/22) due to structural similarity to nicotine analogs .

- Use glove boxes for air-sensitive steps and fume hoods to avoid inhalation. Toxicity data from structurally related compounds (e.g., nicotine derivatives) suggest LD50 values <50 mg/kg in rodents .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production of the (R)-enantiomer?

- Catalytic asymmetric alkylation : Use Pd-catalyzed cross-coupling with chiral ligands (e.g., Josiphos) to improve enantiomeric excess (ee) >95% .

- Microwave-assisted synthesis reduces reaction times (e.g., from 24h to 2h for indole functionalization steps) .

- Flow chemistry minimizes side reactions in exothermic steps (e.g., alkylation) .

Q. What analytical methods resolve contradictions in spectroscopic data for this compound?

- HRMS (High-Resolution Mass Spectrometry) distinguishes isobaric impurities (e.g., vs. des-methyl analogs) .

- 2D NMR (HSQC, HMBC) clarifies ambiguous proton assignments in crowded regions (e.g., pyrrolidine methyl groups) .

- Dynamic NMR probes conformational flexibility of the pyrrolidine ring, which may cause splitting in H NMR spectra .

Q. How does the compound interact with biological targets, and how can this be experimentally validated?

- Molecular docking predicts binding to nicotinic acetylcholine receptors (nAChRs) due to structural mimicry of nicotine .

- In vitro assays :

- Radioligand binding (e.g., H-epibatidine displacement in rat brain membranes).

- Calcium flux assays in HEK cells expressing human nAChR subtypes .

Q. What strategies address low solubility in aqueous buffers during biological testing?

- Prodrug design : Introduce phosphate or acetyl groups at the indole N-H position .

- Nanoparticle encapsulation : PHI (3-[(E)-(2-phenylhydrazinylidene)methyl]-1H-indole) analogs show enhanced bioavailability via PEGylated liposomes .

- Co-solvent systems : Use DMSO/PBS (≤10% v/v) or cyclodextrin inclusion complexes .

Key Challenges and Solutions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。